1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a thiolane ring fused with a nitropyridine moiety
Vorbereitungsmethoden
The synthesis of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 5-nitropyridine-2-amine with a thiolane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes . Additionally, its nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound also features a nitropyridine moiety and has been studied for its coordination chemistry and biological activities.
5-nitropyridine-2-amine: A precursor in the synthesis of this compound, it is used in various chemical reactions and has its own set of applications.
The uniqueness of this compound lies in its thiolane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H11N3O3S |
---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)8-3-4-9(10-7-8)11-16(15)5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
VSMZPLNXNQDUMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NC2=NC=C(C=C2)[N+](=O)[O-])(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.